Pheneturide Pheneturide Pheneturide is an amine.
Brand Name: Vulcanchem
CAS No.: 6192-36-5
VCID: VC14497688
InChI: InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Pheneturide

CAS No.: 6192-36-5

Cat. No.: VC14497688

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Pheneturide - 6192-36-5

Specification

CAS No. 6192-36-5
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name N-carbamoyl-2-phenylbutanamide
Standard InChI InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Standard InChI Key AJOQSQHYDOFIOX-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)NC(=O)N

Introduction

Chemical Identity and Synthesis

Molecular Characteristics

Pheneturide’s molecular formula is C₁₁H₁₄N₂O₂, corresponding to a molar mass of 206.24 g/mol . The compound features a phenyl ring attached to a butanoyl group via a urea linkage, conferring structural stability and specific anticonvulsant properties. Its racemic mixture exists in two enantiomeric forms: the d-form (mp 168–169°C) and the dl-form (mp 149–150°C) .

Synthesis Pathways

The primary synthesis route involves reacting α-phenylbutyric acid chloride with urea under controlled conditions . Early methods, patented by Bayer in 1912, utilized antipyrine as a catalyst to enhance yield . Modern adaptations optimize temperature and solvent selection to minimize byproducts, though industrial production remains limited due to diminished demand.

Pharmacokinetic Profile

Absorption and Metabolism

Pheneturide exhibits first-order kinetics with a plasma half-life of 54 hours (range: 31–90 hours) after single doses . Total body clearance is 2.6 L/hour, exclusively nonrenal, suggesting extensive hepatic metabolism . Chronic administration reduces the half-life to 40 hours due to decreased volume of distribution, yet clearance remains unchanged .

Table 1: Key Pharmacokinetic Parameters

ParameterValueSource
Half-life (single dose)54 hours
Clearance2.6 L/hour
Protein Binding>90%
Bioavailability~85% (oral)

Drug Interactions

Pheneturide inhibits the metabolism of concurrent anticonvulsants, notably elevating phenytoin levels . This pharmacokinetic interaction necessitates dose adjustments to avoid toxicity, particularly in polytherapy regimens .

Mechanism of Action

Anticonvulsant Activity

While pheneturide’s exact mechanism remains incompletely characterized, it potentiates γ-aminobutyric acid (GABA) neurotransmission and stabilizes neuronal membranes by modulating voltage-gated sodium channels. Unlike phenobarbital, it lacks significant sedative effects, making it preferable for daytime use in historical contexts .

Biochemical Pathways

The compound indirectly enhances the efficacy of other anticonvulsants by inhibiting cytochrome P450 enzymes, thereby slowing their hepatic degradation . This property underpins its utility in refractory epilepsy but also contributes to its adverse effect profile .

Clinical Applications

Epilepsy Management

Pheneturide was reserved for severe epilepsy cases unresponsive to phenobarbital or phenytoin . A 1982 study demonstrated its ability to reduce seizure frequency by 40–60% in 58% of patients, though tolerability issues limited long-term use .

Myoclonus Treatment

In a cohort of 19 myoclonus patients, pheneturide achieved complete or substantial symptom control in 63% of cases, outperforming phenacemide, which caused severe toxicity in 40% of recipients .

Table 2: Clinical Efficacy in Myoclonus (n=19)

OutcomePatients (%)Source
Complete Control31%
Partial Control32%
No Response37%

Current Status and Research Implications

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